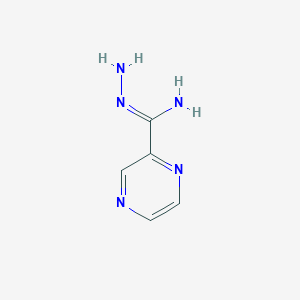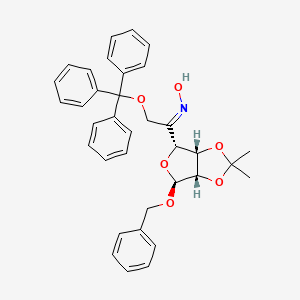
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril ist eine komplexe organische Verbindung, die eine Kombination aus Pyrimidin- und Pyrazinringen aufweist. Diese Verbindung ist im Bereich der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere als Kinase-Inhibitor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril umfasst typischerweise mehrere SchritteDie Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies umfasst häufig die Verwendung von Durchflussreaktoren und automatisierten Systemen, um Reaktionsparameter präzise zu steuern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung verändern, was möglicherweise ihre biologische Aktivität beeinflusst.
Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen, wie z. B. Nitrogruppen, zu Aminen zu reduzieren.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um neue Funktionalitäten einzuführen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion typischerweise Amine erzeugt .
Wissenschaftliche Forschungsanwendungen
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Interaktionen mit verschiedenen biologischen Zielmolekülen, einschließlich Enzymen und Rezeptoren, untersucht.
Medizin: Wird als potenzielles Therapeutikum untersucht, insbesondere als Kinase-Inhibitor zur Behandlung von Krebs.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Durch Bindung an das aktive Zentrum dieser Enzyme kann die Verbindung ihre Aktivität hemmen, was zur Störung zellulärer Signalwege führt, die für die Proliferation und das Überleben von Krebszellen entscheidend sind .
Wissenschaftliche Forschungsanwendungen
5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are critical for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrimidin-basierte Medikamente: Wie Imatinib, Dasatinib und Nilotinib, die etablierte Behandlungen für Leukämie sind.
Pyrazinderivate: Werden in verschiedenen therapeutischen Anwendungen eingesetzt, darunter antimikrobielle und Antikrebsmittel
Einzigartigkeit
Was 5-((6-((Piperidin-3-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazin-2-carbonitril auszeichnet, ist seine einzigartige Kombination aus Pyrimidin- und Pyrazinringen, die einen einzigartigen strukturellen Rahmen für die Interaktion mit biologischen Zielmolekülen bietet. Diese strukturelle Einzigartigkeit trägt zu seinem Potenzial als hochselektives und potentes Therapeutikum bei .
Eigenschaften
Molekularformel |
C15H18N8 |
|---|---|
Molekulargewicht |
310.36 g/mol |
IUPAC-Name |
5-[[6-(piperidin-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H18N8/c16-5-12-8-20-15(9-18-12)23-14-4-13(21-10-22-14)19-7-11-2-1-3-17-6-11/h4,8-11,17H,1-3,6-7H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
STNHKGMIFNSLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)


![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)


![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)




![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)
